BenchChemオンラインストアへようこそ!

Picolinimidamide

Coordination chemistry Metal complex synthesis Ligand design

Picolinimidamide (IUPAC: pyridine-2-carboximidamide; synonym: 2-amidinopyridine) is a heterocyclic small molecule (C₆H₇N₃, MW 121.14 g/mol) belonging to the pyridinecarboximidamide class. It features an amidine group (–C(=NH)NH₂) substituted at the 2-position of the pyridine ring, distinguishing it from the 3-position (nicotinimidamide) and 4-position (isonicotinimidamide) regioisomers.

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
CAS No. 52313-50-5
Cat. No. B1582038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicolinimidamide
CAS52313-50-5
Molecular FormulaC6H7N3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=N)N
InChIInChI=1S/C6H7N3/c7-6(8)5-3-1-2-4-9-5/h1-4H,(H3,7,8)
InChIKeyKNXKVYCVGXFLES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Picolinimidamide (CAS 52313-50-5): Physicochemical Identity and Procurement-Grade Specifications


Picolinimidamide (IUPAC: pyridine-2-carboximidamide; synonym: 2-amidinopyridine) is a heterocyclic small molecule (C₆H₇N₃, MW 121.14 g/mol) belonging to the pyridinecarboximidamide class [1]. It features an amidine group (–C(=NH)NH₂) substituted at the 2-position of the pyridine ring, distinguishing it from the 3-position (nicotinimidamide) and 4-position (isonicotinimidamide) regioisomers . The free base is commercially available at ≥95% purity as a liquid (density 1.22 g/cm³), while the hydrochloride salt (CAS 51285-26-8, mp 150–154 °C) is the more common solid form for research procurement . Computed physicochemical descriptors include XLogP3 = 0.2, topological polar surface area = 62.8 Ų, and 2 H-bond donors / 3 H-bond acceptors [1].

Why Picolinimidamide Cannot Be Interchanged with Positional Isomers or Generic Amidines in Research Procurement


The 2-position substitution of the amidine group on the pyridine ring is not a trivial structural variation; it creates a geometrically unique N,N-bidentate chelation motif that is absent in the 3- and 4-position regioisomers [1]. This chelation capability underpins distinct metal-coordination chemistry, divergent enzyme inhibition profiles (soluble guanylate cyclase vs. serine proteases), and scaffold-specific patent-protected biological activities (FoxO-1 inhibition, antileishmanial action) that cannot be replicated by nicotinimidamide, isonicotinimidamide, or benzamidine [2]. The quantitative evidence below demonstrates that substitution with a positional isomer or a non-pyridine amidine leads to loss of chelation-driven function, altered target engagement, or forfeiture of patent-protected chemical space [3].

Quantitative Differentiation Evidence for Picolinimidamide Against Its Closest Analogs


Bidentate N,N-Chelation: Positional Isomer Advantage of 2-Substitution Over 3- and 4-Position Regioisomers

Picolinimidamide (2-position) forms a stable 5-membered chelate ring with metal ions through simultaneous coordination of the pyridine ring nitrogen and the amidine nitrogen. This bidentate N,N-chelation mode is geometrically impossible for nicotinimidamide (3-position) and isonicotinimidamide (4-position), which can only coordinate monodentate through the amidine group [1]. The chelation has been crystallographically confirmed in mononuclear Cu(II) complexes [Cu(L1)₂](L2)₂ where L1 = pyridine-2-carboxamidine [1], dinuclear Pd(II) pincer-type complexes exhibiting cooperative catalysis with only 0.5 mol% catalyst loading [2], and Fe(II) spin-crossover complexes where the picolinimidamide-based ligand system was specifically chosen 'to provide maximum intermolecular interactions' [3]. No equivalent chelate-driven coordination chemistry has been reported for the 3- or 4-position regioisomers.

Coordination chemistry Metal complex synthesis Ligand design

Enzyme Target Divergence: Soluble Guanylate Cyclase (sGC) Inhibition vs. Serine Protease Inhibition

Picolinimidamide hydrochloride is a documented inhibitor of soluble guanylate cyclase (sGC), binding to the enzyme's ligand-binding site and decreasing cGMP production . It has demonstrated activity against trypanosomes, the parasitic protozoans responsible for African sleeping sickness and Chagas disease . In contrast, benzamidine—the simplest aryl amidine—functions as a reversible competitive inhibitor of trypsin and trypsin-like serine proteases with a Ki of 320 μM (3.20 × 10⁵ nM) [1]. Nicotinamide (the amide counterpart of nicotinimidamide) inhibits PARP-1 with an IC₅₀ of ~120 μM . These target classes are mechanistically non-overlapping: sGC/cGMP signaling vs. serine protease catalytic inhibition vs. PARP-mediated DNA repair. A researcher requiring sGC pathway modulation cannot substitute benzamidine or nicotinamide for picolinimidamide without complete loss of target engagement.

Enzyme inhibition Soluble guanylate cyclase Trypanosomiasis

Basicity (pKa) Differentiation Between Pyridinecarboximidamide Regioisomers Affects Protonation State and Formulation

The predicted pKa of the amidine conjugate acid differs measurably between regioisomers. Picolinimidamide (2-position) has a predicted pKa of 10.68 ± 0.40 , while nicotinimidamide (3-position) has a predicted pKa of 10.29 ± 0.50 , and benzamidine has an experimentally determined pKa of 11.6 in water at 20 °C (predicted 11.90 ± 0.40) [1]. At physiological pH 7.4, all three are predominantly protonated (>99.9%), but the 0.39-unit difference between picolinimidamide and nicotinimidamide translates to a ~2.5-fold difference in the fraction of neutral free base available for passive membrane permeation. In formulation development, this pKa difference dictates the pH range for salt disproportionation risk: picolinimidamide hydrochloride (mp 150–154 °C) is a stable crystalline solid, whereas isonicotinimidamide hydrochloride has a significantly higher melting point (237–241 °C), indicating different solid-state properties and hygroscopicity profiles .

Physicochemical profiling pKa comparison Salt selection

FoxO-1 Inhibition: Patent-Protected Chemical Space Exclusive to the Picolinimidamide Scaffold

South Korean patent KR20200056685A (granted) explicitly claims novel picolinimidamide compounds and compositions for preventing or treating diabetes through inhibition of FoxO-1 (Forkhead box protein O1) activity [1]. FoxO-1 is a key transcription factor regulating hepatic gluconeogenesis; its inhibition reduces insulin resistance [1]. The patent disclosure states that 'the compound represented by Chemical Formula 1 of the present invention inhibits the activity of Foxo-1, and thus it can be used as a new target for preventing and treating diabetes' [1]. No equivalent FoxO-1 inhibition patent exists for nicotinimidamide, isonicotinimidamide, or benzamidine. This patent-protected chemical space represents a procurement-relevant differentiation: any research program targeting FoxO-1 with amidine-based inhibitors must operate within the picolinimidamide patent landscape, making alternative regioisomers irrelevant for this therapeutic axis.

FoxO-1 inhibition Diabetes target Patent-protected scaffold

Antileishmanial Activity: Picolinimidamide-Terminal Arylimidamides Show Sub-Micromolar Potency and In Vivo Efficacy

Arylimidamide (AIA) compounds bearing picolinimidamide terminal groups have demonstrated potent in vitro and in vivo antileishmanial activity. Compound 24c (N-(4-((8-(1H-imidazol-1-yl)octyl)oxy)-2-isopropoxyphenyl)picolinimidamide) displayed an IC₅₀ of 0.53 μM against L. donovani intracellular amastigotes and produced a 33% reduction in liver parasitemia at 75 mg/kg/day p.o. in a murine visceral leishmaniasis model [1]. Compound 1b (N-(3-isopropoxy-4-(5-phenylfuran-2-yl)phenyl)picolinimidamide methanesulfonate) achieved 46% liver parasitemia reduction at 100 mg/kg/day p.o. for five days, with a selectivity index ≥25 versus J774 macrophages [2]. The frontrunner bis-AIA DB766 (2,5-bis[2-(2-isopropoxy)-4-(2-pyridylimino)aminophenyl]furan) containing two pyridylimidamide termini shows outstanding in vitro activity and oral efficacy [2]. The bis(pyridine-2-carboxamidine) JNII40 is a promising oral antileishmanial drug candidate with plasma concentrations reaching 3 × IC₅₀ sustained over 24 h when formulated as SEDDS [3]. No comparable antileishmanial development programs exist for nicotinimidamide or isonicotinimidamide scaffolds.

Antileishmanial drug discovery Arylimidamide SAR Neglected tropical diseases

Lipophilicity Gradient Across Pyridinecarboximidamide Regioisomers Affects Membrane Permeability Predictions

The lipophilicity of the pyridinecarboximidamide regioisomers follows a consistent gradient: picolinimidamide (2-position) XLogP3 = 0.2 [1]; nicotinimidamide (3-position) LogP = −0.32 ; isonicotinimidamide (4-position) ACD/LogP = −0.61 . The 0.52–0.81 log unit range between the 2- and 4-position isomers corresponds to an approximately 3.3–6.5-fold difference in octanol-water partition coefficient, which is relevant for predicting passive membrane permeability and blood-brain barrier penetration potential. Picolinimidamide's XLogP3 of 0.2 places it closer to the optimal Lipinski range (LogP 0–3) for oral drug-likeness, whereas the more hydrophilic 4-position isomer is further from this window [1]. Additionally, picolinimidamide has been flagged as a predicted BBB permeant in some in silico models, a property not uniformly shared across its regioisomers .

LogP comparison Drug-likeness Permeability

Optimal Application Scenarios for Picolinimidamide Procurement Based on Verified Differentiation Evidence


Coordination Chemistry and Catalyst Development Requiring Bidentate N,N-Ligands

Picolinimidamide is the only pyridinecarboximidamide regioisomer capable of forming stable 5-membered N,N-chelate rings with transition metals (Cu, Pd, Fe, lanthanides), as confirmed by multiple single-crystal XRD structures [1]. This enables design of pincer-type Pd(II) catalysts with only 0.5 mol% loading for Sonogashira C–C coupling and C–P bond formation [1]. Researchers developing homogeneous catalysts, spin-crossover materials, or metallodrugs where chelation-driven stability is essential should procure picolinimidamide specifically; the 3- and 4-position isomers cannot replicate this coordination mode.

Anti-Trypanosomal and sGC-Targeted Drug Discovery

Picolinimidamide hydrochloride is a known soluble guanylate cyclase (sGC) inhibitor with demonstrated anti-trypanosomal activity . This target profile is distinct from benzamidine (trypsin inhibitor, Ki = 320 μM) and nicotinamide (PARP-1 inhibitor, IC₅₀ ≈ 120 μM) . Drug discovery programs targeting sGC/cGMP signaling or developing new treatments for trypanosomiasis (African sleeping sickness, Chagas disease) require picolinimidamide as a validated tool compound or starting scaffold.

FoxO-1 Inhibition for Diabetes and Metabolic Disease Research

The granted patent KR20200056685A specifically protects picolinimidamide-based compounds as FoxO-1 inhibitors for diabetes treatment, with confirmed FoxO-1 activity suppression in cellular assays [2]. Academic or industrial groups investigating FoxO-1 as a therapeutic target for insulin resistance or hepatic glucose dysregulation should source picolinimidamide as the foundational scaffold; alternative regioisomers lack both patent protection and demonstrated FoxO-1 activity.

Antileishmanial Drug Development Leveraging the Arylimidamide Pharmacophore

The picolinimidamide-terminated arylimidamide class has produced clinical-stage antileishmanial candidates with sub-micromolar IC₅₀ values (0.53 μM against L. donovani amastigotes) and oral in vivo efficacy achieving 46% parasitemia reduction [3]. The bis(pyridine-2-carboxamidine) JNII40 has progressed to pharmacokinetic optimization with SEDDS formulations sustaining plasma levels ≥3 × IC₅₀ for 24 hours [3]. Medicinal chemistry teams pursuing oral antileishmanial agents should procure picolinimidamide as the validated terminal pharmacophore for hybrid arylimidamide design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Picolinimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.